molecular formula C5H3FIN B1304895 2-Fluoro-5-iodopyridine CAS No. 171197-80-1

2-Fluoro-5-iodopyridine

Cat. No. B1304895
M. Wt: 222.99 g/mol
InChI Key: GYZNHUNWABYAPO-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

A solution of n-butyllithium (150 mL, 375 mmol) in 950 mL THF was cooled to −10° C. and treated with a solution of 2,2,6,6-tetramethylpiperidine (72.7 mL, 428 mmol) in 50 mL THF. After stirring for 15 min, the solution was cooled to −78° C. and 2-fluoro-5-iodopyridine (80 g, 357 mmol) was added as a solution in 400 mL THF dropwise via addition funnel over 60 minutes. After stirring for an additional 30 min, CO2 was bubbled through the red solution for 10 minutes. The cooling bath was removed, and CO2 was bubbled through the reaction mixture for an additional hour. The reaction mixture was concentrated in vacuo, triturated with hexanes and again concentrated in vacuo. The crude residue was taken up in 360 mL DMF and was treated with 4-bromo-3-fluorophenol (68.1 g, 357 mmol) followed by potassium carbonate (61.6 g, 446 mmol). The resulting mixture was heated to 120° C. for 18 h. The reaction mixture was cooled to rt and filtered through celite. The filtrate was diluted with EtOAc (500 mL) and was acidified to pH 3 with 6 N HCl. The organics were washed with water, brine, dried over MgSO4 and concentrated in vacuo. The crude residue was triturated with ether/hexanes, and the derived solid was dried under a stream of nitrogen to provide 2-(4-bromo-3-fluorophenoxy)-5-iodonicotinic acid (108.93 g, 249 mmol) as a brown solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
72.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
68.1 g
Type
reactant
Reaction Step Four
Quantity
61.6 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.F[C:17]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][N:18]=1.[Br:24][C:25]1[CH:30]=[CH:29][C:28]([OH:31])=[CH:27][C:26]=1[F:32].[C:33](=O)([O-:35])[O-:34].[K+].[K+]>C1COCC1>[Br:24][C:25]1[CH:30]=[CH:29][C:28]([O:31][C:17]2[N:18]=[CH:19][C:20]([I:23])=[CH:21][C:22]=2[C:33]([OH:35])=[O:34])=[CH:27][C:26]=1[F:32] |f:4.5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
950 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
72.7 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
FC1=NC=C(C=C1)I
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
68.1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)F
Step Five
Name
Quantity
61.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for an additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
CO2 was bubbled through the red solution for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
CO2 was bubbled through the reaction mixture for an additional hour
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 120° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered through celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with EtOAc (500 mL)
WASH
Type
WASH
Details
The organics were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated with ether/hexanes
CUSTOM
Type
CUSTOM
Details
the derived solid was dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=C(OC2=C(C(=O)O)C=C(C=N2)I)C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 249 mmol
AMOUNT: MASS 108.93 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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